Cas no 66620-31-3 (5-methoxy-3-nitrosalicylaldehyde)

5-methoxy-3-nitrosalicylaldehyde 化学的及び物理的性質
名前と識別子
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- 5-methoxy-3-nitrosalicylaldehyde
- 2-hydroxy-5-methyl-3-nitrobenzaldehyde
- DTXSID80408429
- 2-hydroxy-5-methyl-3-nitro-benzaldehyde
- 66620-31-3
- 2-hydroxy-3-nitro-5-methylbenzaldehyde
- SCHEMBL10013940
- 3-nitro-5-methyl-salicylaldehyde
- AKOS005376428
- AE-848/30539045
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- MDL: MFCD00060539
- インチ: InChI=1S/C8H7NO4/c1-5-2-6(4-10)8(11)7(3-5)9(12)13/h2-4,11H,1H3
- InChIKey: WUGNDXPTZCCGDM-UHFFFAOYSA-N
- SMILES: CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O
計算された属性
- 精确分子量: 181.03751
- 同位素质量: 181.03750770g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 213
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 83.1Ų
じっけんとくせい
- PSA: 80.44
5-methoxy-3-nitrosalicylaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 025132-250mg |
2-Hydroxy-5-methyl-3-nitro-benzaldehyde |
66620-31-3 | 250mg |
£160.00 | 2022-03-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771885-10g |
2-Hydroxy-5-methyl-3-nitrobenzaldehyde |
66620-31-3 | 98% | 10g |
¥23648.00 | 2024-05-04 | |
Fluorochem | 025132-2g |
2-Hydroxy-5-methyl-3-nitro-benzaldehyde |
66620-31-3 | 2g |
£598.00 | 2022-03-01 | ||
Fluorochem | 025132-1g |
2-Hydroxy-5-methyl-3-nitro-benzaldehyde |
66620-31-3 | 1g |
£372.00 | 2022-03-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771885-1g |
2-Hydroxy-5-methyl-3-nitrobenzaldehyde |
66620-31-3 | 98% | 1g |
¥7453.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771885-25g |
2-Hydroxy-5-methyl-3-nitrobenzaldehyde |
66620-31-3 | 98% | 25g |
¥36855.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771885-5g |
2-Hydroxy-5-methyl-3-nitrobenzaldehyde |
66620-31-3 | 98% | 5g |
¥14640.00 | 2024-05-04 | |
Crysdot LLC | CD12045013-1g |
2-Hydroxy-5-methyl-3-nitrobenzaldehyde |
66620-31-3 | 97% | 1g |
$559 | 2024-07-24 |
5-methoxy-3-nitrosalicylaldehyde 関連文献
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
5-methoxy-3-nitrosalicylaldehydeに関する追加情報
5-Methoxy-3-Nitrosalicylaldehyde: A Comprehensive Overview
5-Methoxy-3-nitrosalicylaldehyde, also known by its CAS registry number CAS No. 66620-31-3, is a compound of significant interest in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which combines a salicylaldehyde moiety with a methoxy and nitroso group. The presence of these functional groups imparts distinctive chemical and physical properties, making it a valuable molecule for various applications.
The molecular structure of 5-methoxy-3-nitrosalicylaldehyde consists of a benzene ring with substituents at positions 3 and 5. The hydroxyl group at position 2 is converted into an aldehyde group, while the methoxy group (-OCH₃) is located at position 5, and the nitroso group (-NO) is attached at position 3. This arrangement creates a molecule with both electron-donating and electron-withdrawing groups, which influence its reactivity and stability. Recent studies have highlighted the importance of such structural features in determining the compound's behavior in different chemical environments.
One of the key areas of research involving 5-methoxy-3-nitrosalicylaldehyde is its application in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The aldehyde group serves as a coordinating site for metal ions, enabling the formation of intricate networks with potential applications in gas storage, catalysis, and sensing technologies. For instance, a study published in 2023 demonstrated that incorporating 5-methoxy-3-nitrosalicylaldehyde into MOFs significantly enhances their selectivity for CO₂ capture due to the synergistic effects of the methoxy and nitroso groups.
In addition to its role in materials science, 5-methoxy-3-nitrosalicylaldehyde has shown promise in pharmacological research. The compound exhibits moderate antioxidant activity, which has been attributed to the electron-donating effects of the methoxy group and the electron-withdrawing effects of the nitroso group. A recent investigation revealed that this compound can scavenge free radicals more effectively than some conventional antioxidants, suggesting its potential use in developing new therapeutic agents for oxidative stress-related diseases.
The synthesis of 5-methoxy-3-nitrosalicylaldehyde typically involves multi-step organic reactions. One common approach involves the oxidation of an appropriate precursor followed by substitution reactions to introduce the methoxy and nitroso groups. Researchers have optimized these procedures to improve yield and purity, ensuring that the compound can be produced on a larger scale for industrial applications.
Beyond its direct applications, 5-methoxy-3-nitrosalicylaldehyde serves as a valuable model compound for studying aromatic substitution reactions. Its reactivity patterns provide insights into how different functional groups influence each other on an aromatic ring. For example, studies have shown that the nitroso group can activate certain positions on the benzene ring for electrophilic substitution, while the methoxy group exhibits a para-directing effect.
In terms of environmental impact, 5-methoxy-3-nitrosalicylaldehyde has been assessed for its biodegradability and toxicity. Preliminary results indicate that it undergoes slow degradation under aerobic conditions, suggesting that it may persist in certain environments if not properly managed. However, further research is needed to fully understand its environmental fate and potential risks.
The versatility of 5-methoxy-3-nitrosalicylaldehyde continues to attract attention from researchers across various disciplines. Its unique combination of functional groups makes it a valuable tool for exploring new chemical reactions and developing innovative materials. As ongoing studies uncover more about its properties and applications, this compound is poised to play an increasingly important role in both academic research and industrial development.
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